molecular formula C15H17NO3 B269403 N-(3-butoxyphenyl)-2-furamide

N-(3-butoxyphenyl)-2-furamide

Cat. No.: B269403
M. Wt: 259.3 g/mol
InChI Key: SRCVXNSAMMQPRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Butoxyphenyl)-2-furamide is a synthetic organic compound featuring a furan-2-carboxamide core linked to a 3-butoxyphenyl substituent.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.3 g/mol

IUPAC Name

N-(3-butoxyphenyl)furan-2-carboxamide

InChI

InChI=1S/C15H17NO3/c1-2-3-9-18-13-7-4-6-12(11-13)16-15(17)14-8-5-10-19-14/h4-8,10-11H,2-3,9H2,1H3,(H,16,17)

InChI Key

SRCVXNSAMMQPRD-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC(=C1)NC(=O)C2=CC=CO2

Canonical SMILES

CCCCOC1=CC=CC(=C1)NC(=O)C2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural analogs of N-(3-butoxyphenyl)-2-furamide and their properties:

Compound Name Substituents/Modifications Key Properties/Applications References
N-(4-Benzoylphenyl)-5-methyl-2-furamide 4-Benzoylphenyl, 5-methyl furan Anti-hyperlipidemic activity (↓TC, ↓TG)
N-(3-Arylmethylhydantoinyl)-2-furamide Hydantoin-linked aryl group Inhibition of mitochondrial permeability transition (MPT)
NMDPEF (Quinone oxidoreductase 2 inhibitor) Dipyridopyrrolizine-ethyl-2-furamide Antidote for paraquat-induced oxidative stress
N-{5-Ethyl-1-azabicyclo[2.2.2]oct-2-yl}-2-furamide Bicyclic amine substituent Differential metabolite in metabolic profiling
2-Furonitrile Nitrile group instead of amide Catalyst in polycarbonate synthesis

Key Research Findings

Substituent Position Matters : Para-substituted derivatives (e.g., 4a) generally outperform meta- or ortho-substituted analogs in biological assays, likely due to optimized steric and electronic interactions .

Lipophilicity and Bioavailability : The 3-butoxyphenyl group in this compound may enhance membrane permeability compared to polar benzoyl or hydantoin substituents, though this requires experimental validation.

Catalytic Applications : While 2-furonitrile is used in polymer synthesis (Table 4, ), 2-furamide derivatives are understudied in catalysis but show promise in medicinal chemistry due to their stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.